Cas no 115475-74-6 (Methyl 2-Amino-3-methoxy-5-methylbenzoate)

Methyl 2-Amino-3-methoxy-5-methylbenzoate is a versatile benzoate ester derivative featuring both amino and methoxy functional groups, which enhance its reactivity and utility in organic synthesis. The compound’s structure, with a methyl substituent at the 5-position, contributes to its stability and selectivity in reactions. It serves as a valuable intermediate in pharmaceutical and agrochemical applications, particularly in the synthesis of heterocyclic compounds and active ingredients. The methoxy and amino groups offer sites for further functionalization, enabling diverse derivatization pathways. Its well-defined purity and consistent performance make it suitable for research and industrial-scale processes requiring precise molecular frameworks.
Methyl 2-Amino-3-methoxy-5-methylbenzoate structure
115475-74-6 structure
商品名:Methyl 2-Amino-3-methoxy-5-methylbenzoate
CAS番号:115475-74-6
MF:C10H13NO3
メガワット:195.215122938156
CID:2876212
PubChem ID:10867226

Methyl 2-Amino-3-methoxy-5-methylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-3-methoxy-5-methylbenzoate
    • G14755
    • EN300-93903
    • methyl2-amino-3-methoxy-5-methylbenzoate
    • 115475-74-6
    • AKOS010143270
    • Z607818674
    • Methyl 2-Amino-3-methoxy-5-methylbenzoate
    • インチ: 1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,11H2,1-3H3
    • InChIKey: RRSRPXWESTZUQS-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC(C)=CC(OC)=C1N

計算された属性

  • せいみつぶんしりょう: 195.08954328g/mol
  • どういたいしつりょう: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 61.6Ų

Methyl 2-Amino-3-methoxy-5-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M287153-10mg
Methyl 2-Amino-3-methoxy-5-methylbenzoate
115475-74-6
10mg
$ 50.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01112439-1g
Methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
1g
¥3913.0 2023-04-05
Enamine
EN300-93903-0.5g
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
0.5g
$612.0 2023-02-11
Enamine
EN300-93903-1.0g
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
1.0g
$785.0 2023-02-11
Enamine
EN300-93903-10.0g
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
10.0g
$3376.0 2023-02-11
Aaron
AR019T8H-500mg
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
500mg
$868.00 2023-12-16
Aaron
AR019T8H-5g
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
5g
$3156.00 2023-12-16
1PlusChem
1P019T05-1g
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
1g
$1033.00 2023-12-26
1PlusChem
1P019T05-500mg
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
500mg
$820.00 2023-12-26
1PlusChem
1P019T05-250mg
methyl 2-amino-3-methoxy-5-methylbenzoate
115475-74-6 95%
250mg
$543.00 2023-12-26

Methyl 2-Amino-3-methoxy-5-methylbenzoate 関連文献

Methyl 2-Amino-3-methoxy-5-methylbenzoateに関する追加情報

Methyl 2-Amino-3-Methoxy-5-Methylbenzoate: A Comprehensive Overview

Methyl 2-Amino-3-Methoxy-5-Methylbenzoate, identified by the CAS number 115475-74-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a benzoate backbone with substituents at positions 2, 3, and 5, including an amino group, a methoxy group, and a methyl group, respectively. These functional groups contribute to its diverse chemical reactivity and biological activity.

The synthesis of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These efforts have not only improved the yield but also reduced the environmental impact of the manufacturing process.

One of the most promising applications of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate lies in its potential as a precursor for drug development. The compound's structure allows for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties. For instance, studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant activities, making them valuable candidates for therapeutic agents.

In addition to its pharmaceutical applications, Methyl 2-Amino-3-Methoxy-5-Methylbenzoate has shown potential in the field of material science. Its aromatic backbone and functional groups make it suitable for use in the synthesis of advanced materials such as polymers and nanoparticles. Recent research has demonstrated that derivatives of this compound can be used to create stimuli-responsive materials, which have applications in sensors and drug delivery systems.

The biological activity of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate has been extensively studied in recent years. Preclinical studies have revealed that the compound exhibits selective binding to certain receptors, suggesting its potential as a modulator in various biological pathways. Furthermore, investigations into its mechanism of action have provided insights into its role in cellular signaling processes.

From an environmental perspective, the degradation and toxicity profiles of Methyl 2-Amino-3-Methoxy-5-Methylbenzoate are critical considerations. Recent studies have evaluated its biodegradability under various conditions, with findings indicating that the compound undergoes rapid degradation under aerobic conditions. This information is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use.

In conclusion, Methyl 2-Amino-3-Methoxy-5-Methylbenzoate (CAS No. 115475-74-6) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool in drug development and material science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.